Ipratropium bromide

描述

Structure

3D Structure of Parent

属性

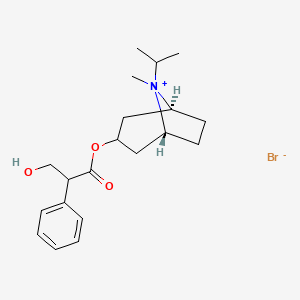

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) |

Source

|

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 |

Source

|

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 |

Source

|

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ipratropium Bromide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a cornerstone in the management of obstructive lung diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma. As a synthetic quaternary ammonium (B1175870) compound structurally related to atropine, its therapeutic efficacy lies in its ability to induce bronchodilation. This technical guide provides a comprehensive exploration of the core mechanism of action of ipratropium bromide, detailing its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The fundamental mechanism of action of this compound is its role as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] In the airways, the parasympathetic nervous system plays a crucial role in regulating bronchomotor tone. Acetylcholine (ACh), released from vagal nerve endings, binds to muscarinic receptors on airway smooth muscle cells and submucosal glands, leading to bronchoconstriction and mucus secretion.[2][4] this compound competitively blocks the binding of ACh to these receptors, thereby inhibiting its effects and resulting in bronchodilation and reduced mucus production.[3]

This compound exhibits affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1] However, its primary therapeutic effects in the airways are attributed to the blockade of M3 receptors located on airway smooth muscle and submucosal glands.[3][5] While it also blocks M1 and M2 receptors, the blockade of the presynaptic M2 autoreceptors can theoretically lead to an increase in acetylcholine release, which might counteract its bronchodilatory effect to some extent.[1]

Signaling Pathway of M3 Receptor Blockade

The binding of acetylcholine to M3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit, initiates a well-defined signaling cascade. This pathway is effectively inhibited by this compound.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ipratropium (B1672105) Bromide

Abstract

Ipratropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its therapeutic efficacy is primarily derived from its ability to induce bronchodilation and reduce mucus secretion.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, its mechanism of action at the molecular level, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this critical respiratory medication.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low systemic absorption following inhalation, which is a key factor in its favorable side-effect profile.[4] The majority of the administered dose is either deposited in the oropharynx and swallowed or remains in the airways, with only a small fraction reaching systemic circulation.

Absorption

Following inhalation, this compound is minimally absorbed from the lungs and the gastrointestinal tract.[5] Its quaternary ammonium (B1175870) structure limits its ability to cross lipid membranes.[3][4] Bioavailability via inhalation is low, with systemic availability being approximately 6.9% after inhalation and around 2% after oral administration.[6]

Distribution

This compound exhibits minimal binding to plasma albumin and α1-acid glycoprotein (B1211001) (0 to 9% in vitro).[5] Due to its charged nature, it does not readily penetrate the blood-brain barrier.[5]

Metabolism

The portion of this compound that is absorbed is partially metabolized into inactive ester hydrolysis products.[5]

Excretion

The elimination half-life of this compound is approximately 2 hours following intravenous administration or inhalation.[5] After intravenous administration, about half of the dose is excreted unchanged in the urine.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | ~2% | Human | Oral | [6] |

| 6.9% | Human | Inhalation | [6] | |

| Elimination Half-life (t½) | ~2 hours | Human | IV / Inhalation | [5] |

| 1.9 hours | Rat | IV | [7] | |

| 3.4 hours | Dog | IV | [7] | |

| Plasma Protein Binding | 0 - 9% | In vitro | N/A | [5] |

| Peak Plasma Concentration (Cmax) | 59 ± 20 pg/mL | Human (COPD patients) | Inhalation (84 mcg) | [5] |

| 322 pg/mL (mean) | Human (healthy volunteers) | Oral (30 mg) | [8] | |

| Renal Excretion (Unchanged drug) | ~50% | Human | IV | [5] |

| 5.5% | Rat | Oral | [7] | |

| 58% | Rat | IV | [7] | |

| 28% | Dog | Oral | [7] | |

| 55% | Dog | IV | [7] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is bronchodilation, resulting from the blockade of muscarinic acetylcholine receptors in the airways.

Mechanism of Action

This compound is a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3).[4] In the airways, parasympathetic nerve stimulation releases acetylcholine, which binds to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction (bronchoconstriction). By blocking M3 receptors, this compound prevents this cascade, leading to a decrease in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent bronchodilation.[4] Blockade of M3 receptors on submucosal glands also reduces mucus secretion.

While the therapeutic effects are primarily mediated through M3 receptor antagonism, this compound also blocks M2 autoreceptors on presynaptic cholinergic nerve terminals.[9] These M2 receptors normally function to inhibit further acetylcholine release in a negative feedback loop. Blockade of M2 receptors can therefore paradoxically increase acetylcholine release, which may slightly counteract the bronchodilator effect.

Receptor Binding Affinity

This compound displays similar affinity for all three muscarinic receptor subtypes.

| Receptor Subtype | IC₅₀ (nM) | Reference |

| M1 | 2.9 | [2] |

| M2 | 2.0 | [2] |

| M3 | 1.7 | [2] |

IC₅₀ values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand.

Signaling Pathway

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound concentrations in biological matrices (e.g., plasma, urine) or pharmaceutical formulations.

Methodology:

-

Sample Preparation:

-

Plasma/Urine: Solid-phase extraction is often employed to remove interfering substances.

-

Formulations: The sample is dissolved in a suitable diluent and filtered.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5µm) is commonly used.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) is used.[10][11] A common ratio is 30:70 (v/v) acetonitrile:buffer.[12]

-

Detection: UV detection at a wavelength of approximately 210 nm.[10][13]

-

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Caption: A simplified workflow for the quantification of this compound using HPLC.

Pharmacodynamic Analysis: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]N-methyl-scopolamine).[8]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

-

-

Separation and Detection:

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Pharmacodynamic Assessment: Bronchodilator Efficacy in Guinea Pigs

Objective: To evaluate the bronchodilator effect and duration of action of this compound in vivo.

Methodology:

-

Animal Model: Guinea pigs are commonly used as they exhibit airway responses similar to humans.[15]

-

Induction of Bronchoconstriction:

-

Animals are anesthetized and instrumented to measure airway resistance.

-

Bronchoconstriction is induced by administering an agent such as histamine (B1213489) or methacholine.

-

-

Drug Administration:

-

This compound is administered, typically via inhalation (nebulized solution or dry powder).

-

-

Measurement of Bronchodilation:

-

Airway resistance is measured at various time points after drug administration to determine the extent and duration of bronchodilation.

-

-

Data Analysis: The percentage inhibition of the induced bronchoconstriction is calculated over time.

Caption: A typical experimental workflow for evaluating the in vivo bronchodilator efficacy of this compound.

Conclusion

This compound remains a vital therapeutic agent for obstructive airway diseases. Its pharmacokinetic profile, characterized by poor systemic absorption, contributes to its safety and tolerability. The pharmacodynamic effects are well-understood, with non-selective antagonism of muscarinic receptors leading to effective bronchodilation and reduced mucus secretion. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other anticholinergic therapies. A thorough understanding of these principles is essential for researchers and clinicians working to optimize the treatment of respiratory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. saber.ucv.ve [saber.ucv.ve]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

- 11. biomedres.info [biomedres.info]

- 12. biomedres.info [biomedres.info]

- 13. benchchem.com [benchchem.com]

- 14. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel technique for the administration of bronchodilator drugs formulated as dry powders to the anaesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ipratropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of ipratropium (B1672105) bromide, a cornerstone therapy in the management of obstructive lung diseases. This document provides a detailed analysis of the molecular features governing its potent anticholinergic activity, receptor affinity, and selectivity.

Core Structural Features and their Significance

Ipratropium bromide is a synthetic derivative of atropine (B194438), a naturally occurring tropane (B1204802) alkaloid. Its structure has been optimized to enhance its therapeutic efficacy as a bronchodilator while minimizing systemic side effects. The key structural components contributing to its pharmacological profile are the tropane backbone, the ester linkage, the tropic acid moiety, and the quaternary ammonium (B1175870) group.

The quaternary ammonium group is paramount to ipratropium's mechanism of action.[1] This permanent positive charge allows the molecule to bind effectively to the negatively charged muscarinic receptors in the airways, competitively inhibiting the binding of acetylcholine (B1216132) and leading to bronchodilation.[1] The size and shape of the substituents on the nitrogen atom are crucial for optimal receptor interaction.

The ester linkage is another critical feature for potent anticholinergic activity. While not absolutely essential for muscarinic antagonism, the most potent agents, including ipratropium, possess this functional group.[2]

The tropic acid moiety , specifically the phenyl and hydroxymethyl groups, contributes significantly to the binding affinity. The hydroxyl group, in particular, is thought to enhance binding strength through hydrogen bond interactions at the receptor site.[2]

The tropane base , a bicyclic amine, provides a rigid scaffold that correctly orients the ester and tropic acid portions for optimal interaction with the muscarinic receptor.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the binding affinities of this compound and related muscarinic antagonists for the M1, M2, and M3 receptor subtypes. This data is essential for understanding the selectivity profile of these compounds.

| Compound | M1 Receptor IC50 (nM) | M2 Receptor IC50 (nM) | M3 Receptor IC50 (nM) | Reference |

| This compound | 2.9 | 2.0 | 1.7 |

IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the receptor.

Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

This compound exerts its primary therapeutic effect through the blockade of M3 muscarinic receptors on airway smooth muscle cells. The activation of these Gq-coupled receptors by acetylcholine initiates a signaling cascade that leads to bronchoconstriction. The following diagram illustrates this pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as an ipratropium analog, for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Test compounds (ipratropium analogs) at various concentrations.

-

Atropine as a non-selective muscarinic antagonist for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-NMS (typically at its Kd concentration).

-

Varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Organ Bath for Functional Assessment of Bronchodilator Activity

This protocol outlines a method to assess the functional antagonism of ipratropium analogs on airway smooth muscle contraction.

Objective: To determine the potency (pA₂) of an ipratropium analog in antagonizing acetylcholine-induced contraction of guinea pig trachea.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Acetylcholine (ACh) as the contractile agonist.

-

Test compounds (ipratropium analogs) at various concentrations.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 cartilage rings wide).

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Contraction: Elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.

-

Cumulative Concentration-Response Curve to ACh: After washing and returning to baseline, generate a cumulative concentration-response curve to ACh by adding increasing concentrations of ACh to the organ bath.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Then, incubate the tissues with a single concentration of the test compound (ipratropium analog) for a predetermined period (e.g., 30-60 minutes).

-

Second ACh Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to ACh.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response to ACh versus the logarithm of the ACh concentration for both curves (with and without the antagonist).

-

Determine the EC50 values for ACh in the absence and presence of the antagonist.

-

Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel ipratropium analogs.

Conclusion

The structure-activity relationship of this compound is well-defined, with the quaternary ammonium group, ester linkage, and specific substitutions on the tropic acid moiety being critical for its potent anticholinergic activity. The permanent positive charge ensures high affinity for muscarinic receptors, while the overall molecular architecture provides the necessary interactions for effective receptor blockade. The low lipophilicity of ipratropium, a consequence of its quaternary ammonium structure, limits its systemic absorption and penetration across the blood-brain barrier, contributing to its favorable safety profile. This detailed understanding of ipratropium's SAR continues to guide the development of new and improved muscarinic antagonists for the treatment of respiratory diseases.

References

- 1. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Modern Bronchodilator: An In-depth Guide to the Discovery and Development of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide, a cornerstone in the management of obstructive airway diseases, represents a pivotal achievement in rational drug design. Its development in the 1970s by Boehringer Ingelheim marked a significant advancement from its non-selective and systemically active precursor, atropine (B194438). This technical guide delineates the history, discovery, and chemical development of ipratropium bromide. It provides a comprehensive overview of its pharmacological profile, mechanism of action, and the key experimental findings that established its clinical utility. Detailed methodologies of seminal preclinical and clinical studies are presented, alongside quantitative data on receptor affinity, efficacy, and safety. This document aims to serve as a thorough resource for researchers and professionals in the field of respiratory drug development.

Historical Context and Discovery

The story of this compound begins with its natural predecessor, atropine, an alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna. For centuries, preparations from these plants were used to treat respiratory ailments by exploiting atropine's ability to block the effects of acetylcholine, a neurotransmitter that causes bronchoconstriction. However, the clinical utility of atropine was severely limited by its systemic absorption, leading to a wide range of undesirable side effects, including tachycardia, blurred vision, and central nervous system disturbances.

In the mid-20th century, with a growing understanding of the role of the parasympathetic nervous system in regulating airway caliber, researchers sought to develop an anticholinergic bronchodilator that would act locally in the lungs with minimal systemic effects. The key to achieving this was to modify the atropine molecule to prevent its passage across biological membranes.

Researchers at Boehringer Ingelheim undertook this challenge. The pivotal innovation was the quaternization of the tertiary amine in the atropine molecule. By treating atropine with isopropyl bromide, they synthesized a quaternary ammonium (B1175870) compound: this compound.[1] This structural modification conferred a permanent positive charge on the molecule, making it highly polar and lipid-insoluble. As a result, when administered via inhalation, this compound is poorly absorbed from the airways and the gastrointestinal tract, thereby localizing its anticholinergic effects to the lungs and drastically reducing the incidence of systemic side effects.[2] This targeted delivery was a breakthrough in respiratory medicine. This compound was first introduced in 1974 and received its first approval for medical use in 1986.

Chemical Development and Synthesis

The synthesis of this compound is a straightforward quaternization reaction. The process involves the N-alkylation of atropine.

Synthetic Pathway:

The primary method for the synthesis of this compound involves the reaction of atropine with isopropyl bromide.[3][4] Atropine itself is an ester formed from tropic acid and tropine. The key step is the quaternization of the nitrogen atom in the tropane (B1204802) ring of atropine.

-

Step 1: Esterification (Formation of Atropine): Tropic acid is reacted with tropine, often in the presence of a catalyst like hydrogen chloride, to form the ester, atropine.

-

Step 2: Quaternization (Formation of this compound): Atropine is then treated with isopropyl bromide. The lone pair of electrons on the nitrogen atom of the tropane ring attacks the electrophilic carbon of the isopropyl bromide, resulting in the formation of the quaternary ammonium salt, this compound.

References

Ipratropium Bromide: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its clinical efficacy as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma is primarily attributed to its antagonism of M3 muscarinic receptors on airway smooth muscle, leading to a reduction in bronchoconstriction and mucus secretion.[2] This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of ipratropium bromide at the M1, M2, and M3 muscarinic receptor subtypes, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Receptor Binding Affinity

This compound exhibits a high affinity for M1, M2, and M3 muscarinic receptors, with similar affinity across these subtypes.[2] This lack of selectivity is a key characteristic of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: this compound Receptor Binding Affinity Data

| Receptor Subtype | Ligand | Value (nM) | Assay Type | Source |

| M1 | This compound | IC50: 2.9 | Competition Binding | [3] |

| M2 | This compound | IC50: 2.0 | Competition Binding | [3] |

| M3 | This compound | IC50: 1.7 | Competition Binding | [3] |

| M1, M2, M3 | This compound | Ki: 0.5 - 3.6 | Competition Studies | [4] |

| M3 | This compound | pKi: 9.58 | - |

Receptor Binding Kinetics

The kinetics of this compound's interaction with muscarinic receptors, particularly its association (k_on) and dissociation (k_off) rates, are crucial for understanding its duration of action. Compared to newer long-acting muscarinic antagonists (LAMAs) like tiotropium, this compound has a faster dissociation rate, which accounts for its shorter duration of action.[5]

Table 2: this compound Receptor Binding Kinetic Data

| Receptor Subtype | Parameter | Value | Units | Source |

| Human M3 | k_off | 0.044 ± 0.0013 | min⁻¹ | [6] |

| M3 | Dissociation Half-Life | 0.26 | hours | [6] |

| M1 | Dissociation Half-Life | 0.11 ± 0.0005 | hours | |

| M2 | Dissociation Half-Life | 0.035 ± 0.005 | hours | |

| M1, M2, M3 | k_on (general estimation) | 10⁶ - 10⁷ | M⁻¹·s⁻¹ | [7] |

Experimental Protocols

The following sections detail standardized methodologies for determining the binding affinity and kinetics of this compound at muscarinic receptors.

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol describes a common method for determining the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Experimental Workflow for Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Incubation: In assay tubes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the receptor-containing membranes and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Binding Assay for Dissociation Rate (k_off) Determination

This protocol outlines a method to measure the dissociation rate of this compound from muscarinic receptors.

Experimental Workflow for Dissociation Rate Assay

Caption: Workflow for determining the dissociation rate (k_off).

Detailed Methodology:

-

Association Phase: Receptor-containing membranes are incubated with a radiolabeled form of this compound (or a suitable radiolabeled antagonist) to allow for receptor-ligand complex formation, typically until equilibrium is reached.

-

Dissociation Initiation: Dissociation is initiated by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine) to prevent the re-binding of the dissociated radioligand.

-

Time-course Measurement: At various time points after initiating dissociation, samples are filtered to separate the bound from the free radioligand, and the amount of bound radioactivity is quantified.

-

Data Analysis: The amount of bound radioligand is plotted against time, and the data are fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off).

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 subtype couples to Gi/o proteins.

M1 and M3 Receptor Signaling Pathway (Gq/11-mediated)

Caption: M1/M3 receptor Gq signaling pathway.

M2 Receptor Signaling Pathway (Gi-mediated)

Caption: M2 receptor Gi signaling pathway.

Conclusion

This compound is a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its relatively fast dissociation kinetics contribute to its shorter duration of action compared to newer anticholinergic agents. The blockade of Gq/11-mediated signaling at M3 receptors in airway smooth muscle is the primary mechanism underlying its bronchodilatory effects. A thorough understanding of its binding characteristics and the associated cellular pathways is fundamental for the development of novel respiratory therapeutics.

References

- 1. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Direct Binding Methods to Measure Receptor-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Absorption Potential of Ipratropium Bromide Nasal Spray: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo absorption potential of ipratropium (B1672105) bromide nasal spray. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the pharmacokinetics, experimental methodologies, and mechanism of action of this widely used anticholinergic agent.

Executive Summary

Ipratropium bromide, a quaternary ammonium (B1175870) compound, is administered intranasally for the symptomatic relief of rhinorrhea associated with allergic and nonallergic perennial rhinitis, as well as the common cold.[1][2][3] Its efficacy is primarily local, with minimal systemic absorption, which contributes to a favorable safety profile.[4] This document synthesizes available data to provide a detailed understanding of its absorption characteristics in vivo.

Pharmacokinetic Profile

The systemic exposure to this compound following nasal administration is low. As a quaternary amine, it is poorly absorbed across the nasal and gastrointestinal membranes.[5][6]

Absorption and Bioavailability

Studies in healthy volunteers and patients with rhinitis or the common cold have consistently demonstrated low systemic absorption. Less than 20% of a standard dose is absorbed from the nasal mucosa.[7] The oral bioavailability of this compound is also very low, at approximately 2-3%, meaning that any portion of the nasally administered dose that is swallowed contributes minimally to systemic levels.[7]

Distribution

Once in the systemic circulation, this compound exhibits minimal binding to plasma proteins, specifically 0 to 9% to albumin and α1-acid glycoprotein (B1211001) in vitro.[7] Animal studies, specifically in rats, have shown that it does not readily cross the blood-brain barrier.[7]

Metabolism and Elimination

This compound that is absorbed is partially metabolized via ester hydrolysis into inactive products, tropic acid and tropane. The elimination half-life of intravenously administered ipratropium is approximately 1.6 to 2 hours.[5][] A significant portion of the systemically available drug is excreted unchanged in the urine.[]

Quantitative Data on In Vivo Absorption

The following tables summarize the key pharmacokinetic parameters of this compound nasal spray from various clinical studies.

Table 1: Systemic Absorption of this compound Nasal Spray in Adults

| Study Population | Dose per Nostril | Systemic Absorption | Peak Plasma Concentration (Cmax) | Reference |

| Normal Volunteers | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |

| Induced-Cold Patients | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |

| Perennial Rhinitis Patients | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |

Table 2: Urinary Excretion of this compound Following Nasal Administration

| Study Population | Dose per Nostril | Mean Unchanged Drug in Urine (24h) | Reference |

| Adult Volunteers | 42 mcg | 3.7% - 5.6% | [5] |

| Adult Perennial Rhinitis Patients | 42 mcg | 3.7% - 5.6% | [5] |

| Pediatric Perennial Rhinitis Patients (6-18 years) | 42 mcg (2-3 times daily) | 8.6% - 11.1% | [5] |

Experimental Protocols

This section details the methodologies employed in key clinical studies to assess the in vivo absorption of this compound nasal spray.

Clinical Study Design for Pharmacokinetic Assessment

-

Study Design: A common design is a single-dose, open-label, crossover or parallel-group study.[9]

-

Subject Population: Healthy adult volunteers or patient populations with specific conditions like perennial allergic rhinitis or the common cold.[1][2][10]

-

Drug Administration: A standardized dose of this compound nasal spray is administered to each nostril. For example, two sprays of a 0.03% or 0.06% solution.[10]

-

Sample Collection:

-

Blood Sampling: Venous blood samples are collected at predefined time points post-administration (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours).[9] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Collection: Total urine is collected over a 24-hour period post-dose to determine the amount of unchanged drug excreted.

-

-

Outcome Measures: The primary pharmacokinetic parameters calculated include Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and the percentage of the dose excreted unchanged in the urine.[11]

Analytical Methodology for Quantification

The quantification of this compound in biological matrices requires highly sensitive and specific analytical methods due to the low circulating concentrations.

-

Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS(n)) are the methods of choice.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has also been utilized, particularly for formulation analysis.[13]

-

Sample Preparation:

-

Plasma/Urine: Solid-phase extraction (SPE) is typically employed to extract and concentrate this compound from the biological matrix and remove interfering substances.[12]

-

-

Instrumentation:

-

A high-performance liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.

-

-

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification) according to regulatory guidelines.

Mechanism of Action and Signaling Pathway

This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[6][14] In the nasal mucosa, acetylcholine, released from parasympathetic nerve endings, stimulates muscarinic receptors on serous and seromucous glands, leading to increased nasal secretions (rhinorrhea).

By blocking these receptors, this compound inhibits the effects of acetylcholine, thereby reducing glandular secretion.[6]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for an in vivo study assessing the absorption of this compound nasal spray.

Conclusion

The available evidence strongly indicates that this compound nasal spray has a low potential for systemic absorption. Its primary therapeutic effect is localized to the nasal mucosa, making it a safe and effective treatment for rhinorrhea with minimal systemic anticholinergic side effects. The experimental protocols and analytical methods described herein provide a robust framework for the continued investigation and development of intranasally delivered medications.

References

- 1. The anticholinergic agent, this compound, is useful in the treatment of rhinorrhea associated with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound Nasal Spray in Non-Allergic Rhinitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo systemic evaluation of nasal drug absorption from powder formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. drugs.com [drugs.com]

- 11. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of a quaternary ammonium drug: this compound by LC/ESI-MS(n) in horse plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrpc.com [ijrpc.com]

- 14. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Physical and Chemical Properties of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound derived from atropine.[1] It functions as a non-selective muscarinic antagonist and is widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] Administered primarily via inhalation, its localized action in the lungs minimizes systemic side effects, a favorable characteristic attributed to its quaternary amine structure which prevents it from crossing the blood-brain barrier.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of ipratropium bromide, detailed experimental protocols for their characterization, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white or almost white, odorless, crystalline powder.[5][6] As a quaternary ammonium salt, it is ionic in nature, which significantly influences its solubility and absorption characteristics.[7][8]

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | [9] |

| Molecular Formula | C₂₀H₃₀BrNO₃ (Anhydrous) | [10][11] |

| Molecular Weight | 412.37 g/mol (Anhydrous) | [10][11] |

| CAS Number | 22254-24-6 (Anhydrous) | [11] |

| pKa | 15.3 (highly alkaline drug) | [12] |

| LogP | 0.038 | [10] |

Table 2: Physical and Crystallographic Properties

| Property | Value | Reference(s) |

| Appearance | White or off-white crystalline powder | [5][6][7] |

| Melting Point | ~230-233 °C (with decomposition) | [10][11][13] |

| Hygroscopicity | Hygroscopic | [7] |

| Solution pH | 5.0 - 7.5 (1% w/v aqueous solution) | [6] |

| Crystal System (Monohydrate) | Monoclinic | [5][14] |

| Space Group (Monohydrate) | P 2₁/c | [5][14] |

| Lattice Parameters (Monohydrate) | a = 8.214 Å, b = 10.546 Å, c = 24.076 Å, β = 99.906° | [5][14][15] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble (e.g., 10 mg/mL) | [6][11][13] |

| Methanol | Freely soluble | [6][8][16] |

| Ethanol | Freely soluble to slightly soluble | [8][13][16] |

| Chloroform | Insoluble | [6][11] |

| Ether | Insoluble | [6][11] |

| Fluorohydrocarbons | Insoluble | [6] |

Stability Profile

The chemical stability of this compound is crucial for its formulation, storage, and therapeutic efficacy.

-

pH Stability: The compound is relatively stable in neutral and acidic solutions but undergoes rapid hydrolysis in alkaline conditions.[6][11][13] Formulations are often adjusted to a pH range of 3.0 to 4.0.[8]

-

Thermal Stability: Forced degradation studies indicate that this compound is stable under thermal stress but shows degradation in acidic, alkaline, and oxidative conditions.[14][17] The most significant degradation occurs under oxidative conditions.[17]

-

Storage: Inhalation solutions should be stored at room temperature (15-30°C) and protected from light.[6] Admixtures with salbutamol (B1663637) have been shown to be physically and chemically stable for up to five days when stored between 4°C and 22°C.[18][19]

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of acetylcholine (B1216132) at muscarinic receptors (M₁, M₂, and M₃) in the airways.[2][3][20] The primary therapeutic effect is mediated through the blockade of M₃ receptors located on bronchial smooth muscle.[20][21][22]

This blockade inhibits the action of acetylcholine, preventing the activation of the Gq protein-phospholipase C (PLC) pathway.[22] Consequently, the production of intracellular second messengers, inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), is suppressed. This prevents the release of calcium (Ca²⁺) from intracellular stores and inhibits the increase of cyclic guanosine (B1672433) monophosphate (cGMP).[2][12][22][23] The resulting decrease in intracellular Ca²⁺ and cGMP levels leads to the relaxation of airway smooth muscle (bronchodilation) and a reduction in mucus secretion.[3][4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development, formulation, and quality control. Below are detailed methodologies for key analytical experiments.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

This method measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[24][25]

-

Instrumentation: A calibrated differential scanning calorimeter, such as a DuPont TA-9900 Thermal Analyzer System, is used.[6]

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound powder into a standard aluminum DSC pan.[26] Crimp the pan to encapsulate the sample. An empty, crimped pan is used as the reference.

-

Methodology:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min.[26]

-

Equilibrate the cell at a starting temperature (e.g., 50°C).

-

Ramp the temperature at a controlled rate, typically 2-10°C/min, up to a final temperature well above the expected melting point (e.g., 250°C).[25][26]

-

Record the heat flow versus temperature to generate a thermogram.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to melting. The thermogram for this compound will show a sharp endotherm around 230°C, often accompanied by decomposition.[6]

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

XRPD is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions.

-

Instrumentation: A powder diffractometer, such as a Simons XRD-5000, equipped with a Cu Kα radiation source.[5][6] For high-resolution data, synchrotron radiation is employed.[5][14]

-

Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, smooth surface.

-

Methodology:

-

The sample is placed in the diffractometer.

-

The sample is irradiated with monochromatic X-rays at a known wavelength.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The scan is typically performed over a range such as 5° to 50° 2θ.

-

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are unique to the crystalline phase. The data can be used for phase identification by comparison to a reference database (e.g., Powder Diffraction File™) and for crystal structure determination and refinement using methods like Rietveld refinement.[15]

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity, stability, and concentration of active pharmaceutical ingredients (APIs).[17][27]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Example Method): [17]

-

Column: Kromasil ODS C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and potassium di-hydrogen phosphate (B84403) buffer (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

-

Methodology:

-

Standard Preparation: Prepare a stock solution of USP this compound Reference Standard of known concentration in the mobile phase. Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound bulk drug or formulation to achieve a concentration within the linear range of the assay.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.

-

-

Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of this compound is calculated by comparing the peak area of the sample to the calibration curve. Impurities are identified by their relative retention times and quantified based on their peak areas relative to the main peak.

Conclusion

This technical guide has detailed the essential physical and chemical properties of this compound, providing quantitative data and standardized experimental protocols for their verification. The elucidation of its mechanism of action and signaling pathway further enhances the foundational knowledge required by researchers and drug development professionals. A thorough understanding of these core characteristics is paramount for ensuring the quality, stability, and efficacy of this compound in pharmaceutical applications.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound Inhalation Solution, 0.02% For Inhalation Use Only – Not for Injection. Rx only PRESCRIBING INFORMATION [dailymed.nlm.nih.gov]

- 9. Ipratropii bromidum | C20H30BrNO3 | CID 31098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 22254-24-6 [m.chemicalbook.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. This compound | 22254-24-6 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 16. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Issue's Article Details [indiandrugsonline.org]

- 18. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]

- 19. academic.oup.com [academic.oup.com]

- 20. droracle.ai [droracle.ai]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. What is this compound used for? [synapse.patsnap.com]

- 23. DailyMed - this compound AND ALBUTEROL SULFATE solution [dailymed.nlm.nih.gov]

- 24. Differential scanning calorimetry [cureffi.org]

- 25. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 26. scielo.br [scielo.br]

- 27. sierrajournals.com [sierrajournals.com]

Ipratropium Bromide: A Comprehensive Technical Guide to its Interaction with Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of respiratory diseases. This technical guide provides an in-depth analysis of its mechanism of action at the molecular level, focusing on its interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5). This document details the binding affinities, downstream signaling pathways, and the experimental protocols used to characterize these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its clinical efficacy, primarily in chronic obstructive pulmonary disease (COPD) and asthma, stems from its ability to block the effects of acetylcholine in the airways, leading to bronchodilation and reduced mucus secretion.[3][4] Understanding the nuanced interactions of this compound with each mAChR subtype is crucial for elucidating its full therapeutic potential and side-effect profile.

There are five subtypes of muscarinic receptors, M1 through M5, which are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.[5] These receptors are broadly classified based on their primary G protein-coupling: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6] this compound exhibits affinity for all five subtypes, although its primary therapeutic effects in the respiratory system are attributed to the blockade of M3 receptors on airway smooth muscle and submucosal glands.[1][5]

Quantitative Analysis of this compound's Binding Affinity

The affinity of this compound for muscarinic receptor subtypes has been quantified using various experimental techniques, primarily radioligand binding assays. The data, presented as pKi (the negative logarithm of the inhibition constant, Ki) or pA2 (a measure of antagonist potency from functional assays), demonstrates its non-selective profile.

| Receptor Subtype | Ligand | pKi / pA2 | Species/Tissue | Reference |

| M1 | This compound | 8.8 | Human (expressed in CHO cells) | [7] |

| M2 | This compound | 8.9 | Human (expressed in CHO cells) | [7] |

| M3 | This compound | 9.1 | Human (expressed in CHO cells) | [7] |

| M3 | This compound | 8.39 (pA2) | Rat (isolated lungs) | [8] |

| General Muscarinic | This compound | Ki: 0.5–3.6 nM | Human (peripheral lung and airway smooth muscle) | [7] |

Muscarinic Acetylcholine Receptor Signaling Pathways

The antagonism of muscarinic receptors by this compound directly inhibits the downstream signaling cascades initiated by acetylcholine. The specific pathway affected depends on the receptor subtype.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 family of G proteins.[6] This initiates a signaling cascade that results in increased intracellular calcium levels and activation of Protein Kinase C (PKC).

Caption: Gq/11 Signaling Pathway Inhibition by this compound.

Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o family of G proteins.[6] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. droracle.ai [droracle.ai]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]

- 4. This compound: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipratropium Bromide: A Technical Guide to its Anticholinergic Properties and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a cornerstone in the management of obstructive lung diseases, primarily exerting its therapeutic effect through the blockade of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the anticholinergic properties of ipratropium bromide, detailing its mechanism of action, receptor affinity, signaling pathways, and pharmacodynamic effects. Quantitative data from key experimental studies are summarized, and detailed protocols for these experiments are provided to facilitate replication and further research. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of anticholinergic pharmacology and respiratory therapeutics.

Introduction

This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine.[1] Its development as a therapeutic agent was driven by the need for a bronchodilator with a more favorable safety profile than atropine, particularly with reduced systemic anticholinergic side effects. Administered primarily via inhalation, this compound's therapeutic action is largely localized to the airways, making it a valuable agent in the treatment of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[2][3] This guide delves into the core anticholinergic characteristics of this compound, providing a detailed technical overview for the scientific community.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[2][4] In the airways, vagal parasympathetic nerves release ACh, which binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[5] this compound competitively inhibits the binding of ACh to these receptors, thereby blocking these effects and resulting in bronchodilation and reduced mucus production.[2][6]

The primary therapeutic effects of this compound in the airways are mediated through the blockade of the M3 muscarinic receptor subtype, which is predominantly located on airway smooth muscle cells and submucosal glands.[4][6] While it also blocks M1 and M2 receptors, its clinical efficacy is mainly attributed to its action on M3 receptors.[4]

Quantitative Analysis of Receptor Affinity and Functional Activity

The anticholinergic potency of this compound has been quantified through various in vitro and ex vivo experimental models. The following tables summarize key quantitative data on its receptor binding affinity and functional antagonism.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| M1 | 2.9 | [7] | |||

| M2 | 2.0 | [7] | |||

| M3 | 1.7 | [7] | |||

| Muscarinic (unspecified) | [3H]-NMS | Human Peripheral Lung | 3.6 | [8] | |

| Muscarinic (unspecified) | [3H]-NMS | Human Airway Smooth Muscle | 1.9 | [8] |

Table 2: Functional Antagonism of this compound in Airway Smooth Muscle

| Agonist | Preparation | Parameter | Value | Reference |

| Carbachol (B1668302) | Guinea Pig Trachea | EC50 (Relaxation) | 10-9 - 10-8 M | [9] |

Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound, by blocking this initial step, prevents these downstream events.

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.

Materials:

-

Membrane preparation from a source rich in muscarinic receptors (e.g., human airway smooth muscle, rat cerebral cortex).[8][10]

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-NMS), and varying concentrations of this compound (the competitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5-3 hours).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Isolated Organ Bath Assay for Functional Antagonism

This protocol describes an isolated organ bath experiment to determine the functional antagonistic effect (EC50) of this compound on airway smooth muscle contraction.

Materials:

-

Guinea pig tracheas.[9]

-

Krebs-Henseleit solution (physiological salt solution).

-

Carbachol (a muscarinic agonist).

-

This compound solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings.

-

Mounting: Mount the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a submaximal contraction of the tracheal rings by adding a fixed concentration of carbachol to the organ bath.

-

Relaxation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the resulting relaxation of the smooth muscle.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal relaxation) is determined from this curve.

Caption: Workflow for an Isolated Organ Bath Assay.

Pharmacokinetics and Pharmacodynamics

This compound is a quaternary amine, which limits its systemic absorption after inhalation.[11] This property is key to its favorable safety profile, as it minimizes systemic anticholinergic side effects.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Species | Value | Reference |

| Bioavailability | Inhalation | Human | ~7% | [12] |

| Bioavailability | Oral | Human | ~2% | [13] |

| Half-life (t1/2) | Intravenous | Human | ~2 hours | [11] |

| Protein Binding | Human | 0-9% | [11] |

The pharmacodynamic effects of inhaled this compound are characterized by a relatively rapid onset of action and a duration of effect that supports dosing several times a day.

Table 4: Pharmacodynamic Parameters of this compound

| Parameter | Population | Value | Reference |